1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile
Overview
Description
1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile is an organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a cyclopentane ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile typically involves the reaction of maleic anhydride with cyclopentanecarbonitrile under specific conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile include:
- 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- 2-(2,5-dioxopyrrolidin-1-yl)acetic acid
- 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclohexane-1-carbonitrile .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a pyrrolidine-2,5-dione moiety with a cyclopentane ring and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(2,5-dioxopyrrol-1-yl)cyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-7-10(5-1-2-6-10)12-8(13)3-4-9(12)14/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNKEUHKRCKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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